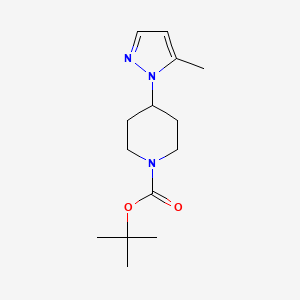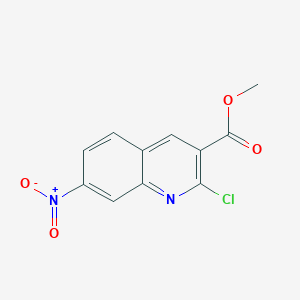
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process may include bromination, methoxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester and bromine groups, potentially converting them into alcohols or removing the bromine atom.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to applications in treating various diseases, although specific studies would be required to confirm its efficacy and safety.
Industry: The compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, methyl ester
- 2-Naphthoic acid
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester apart from similar compounds is the presence of the bromine atom and the specific arrangement of methoxy and acetyloxy groups
属性
分子式 |
C17H17BrO6 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC 名称 |
methyl 5-acetyloxy-7-bromo-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(21-3)13(11)15(8)24-9(2)19/h6-7H,1-5H3 |
InChI 键 |
GRGWLNSJHBBYGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


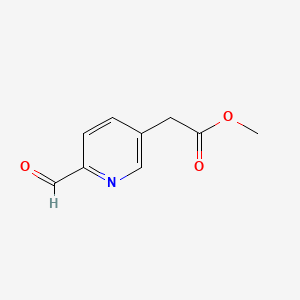
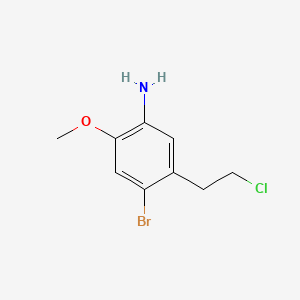
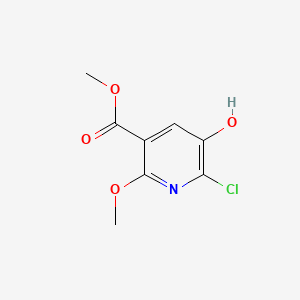
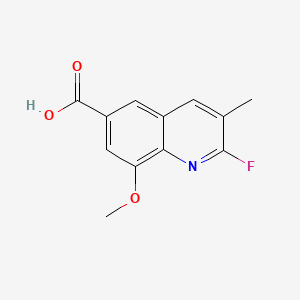
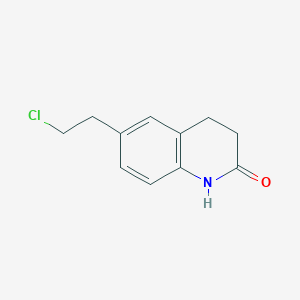
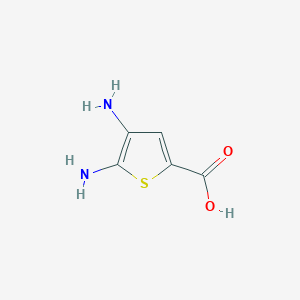
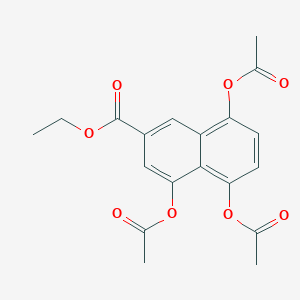
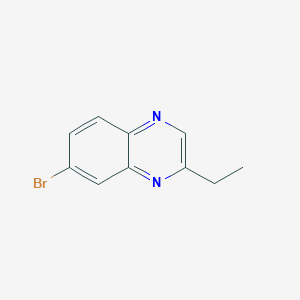
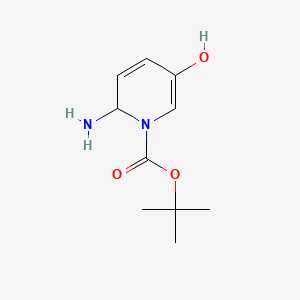
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
